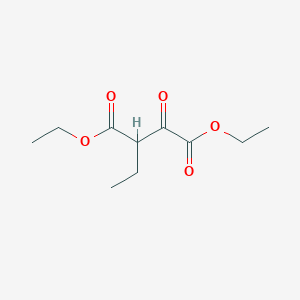

Diethyl 2-ethyl-3-oxosuccinate

Description

Contextualization of Beta-Keto Esters in Advanced Organic Chemistry

Beta-keto esters are a class of organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. This arrangement imparts unique reactivity to the molecule, making them exceptionally versatile building blocks in organic synthesis. rsc.orgresearchgate.net The presence of both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites allows for a wide array of chemical transformations. rsc.orgresearchgate.net

The acidity of the α-protons, situated between the two carbonyl groups, is a key feature of β-keto esters. This acidity facilitates the formation of enolates, which are powerful nucleophiles in carbon-carbon bond-forming reactions. aklectures.comresearchgate.net Consequently, β-keto esters are extensively used in reactions such as alkylations, acylations, and condensations to create more complex molecules. aklectures.comnih.gov One of the most fundamental reactions involving these compounds is the Claisen condensation, where two ester molecules react to form a β-keto ester. masterorganicchemistry.com

The synthetic utility of β-keto esters is further enhanced by their ability to undergo decarboxylation after hydrolysis, leading to the formation of ketones. aklectures.com This two-step process of alkylation followed by hydrolysis and decarboxylation provides a powerful method for synthesizing a variety of substituted ketones. aklectures.com Moreover, the development of palladium-catalyzed reactions of allylic β-keto esters has further expanded their synthetic applications. nih.gov

Significance of Oxosuccinates as Versatile Synthetic Intermediates

Oxosuccinates, which are derivatives of succinic acid containing a ketone or aldehyde group, represent a crucial subclass of β-keto esters. Diethyl 2-ethyl-3-oxosuccinate falls into this category, possessing a central oxosuccinate core. These compounds are highly valued as intermediates in the synthesis of a diverse range of organic molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai

The reactivity of oxosuccinates is dictated by their multiple functional groups. They can undergo a variety of chemical transformations, including:

Condensation Reactions: Reaction with aldehydes or ketones to form larger, more complex molecules. smolecule.com

Reduction Reactions: The keto group can be reduced to a hydroxyl group. smolecule.com

Hydrolysis: Under acidic or basic conditions, they can be hydrolyzed to the corresponding dicarboxylic acid. smolecule.com

Substitution Reactions: The ester groups can undergo nucleophilic substitution.

This versatility makes them key starting materials in the synthesis of various biologically active compounds. For instance, substituted oxosuccinates are used in the preparation of antifungal and anti-inflammatory agents. ontosight.ai Furthermore, their structural features are often incorporated into molecules designed for medicinal chemistry applications, such as in the development of anticancer agents and inhibitors of enzymes like dihydropteroate (B1496061) synthase. smolecule.com

Historical Development and Evolution of Research on Substituted Oxosuccinates

The study of β-keto esters dates back to the 19th century with the discovery of the acetoacetic ester synthesis in 1863. researchgate.net This foundational work laid the groundwork for understanding the reactivity of this class of compounds. The Claisen condensation, another cornerstone reaction for synthesizing β-keto esters, was also developed during this period. masterorganicchemistry.com

Research into substituted succinic acid derivatives has a long history, with early studies focusing on their synthesis and reactions. cdnsciencepub.com Over the years, the focus has shifted towards developing stereoselective methods for their preparation, recognizing the importance of chirality in biologically active molecules. jst.go.jp The development of catalysts and chiral auxiliaries has enabled the synthesis of optically active succinic acid derivatives with high enantiomeric purity. jst.go.jp

The evolution of research on substituted oxosuccinates has been driven by the increasing demand for complex and stereochemically defined molecules in various fields, particularly in drug discovery and materials science. ijpsdronline.comresearchgate.net Modern research continues to explore new synthetic methodologies and applications for these versatile compounds. For example, recent advancements include the use of lipase-catalyzed transesterification for the synthesis of chiral β-keto esters under mild and environmentally friendly conditions. google.comrsc.org The synthesis of various substituted diethyl oxosuccinates, such as those with allyl, chloro, fluoro, and phenoxy groups, has been reported, further expanding the synthetic toolbox available to organic chemists. smolecule.comprepchem.comsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-ethyl-3-oxobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-7(9(12)14-5-2)8(11)10(13)15-6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSAJONARKIICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482694 | |

| Record name | Butanedioic acid, ethyloxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-77-5 | |

| Record name | Butanedioic acid, ethyloxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Ethyl 3 Oxosuccinate and Analogous Compounds

Classical Condensation Reactions in Diethyl 2-ethyl-3-oxosuccinate Synthesis

Condensation reactions are fundamental to the construction of the carbon skeleton of this compound. These reactions typically involve the formation of a new carbon-carbon bond through the reaction of an enolate or an equivalent nucleophile with a carbonyl compound.

Claisen Condensation Approaches

The Claisen condensation is a powerful and widely utilized method for the formation of β-keto esters. uomustansiriyah.edu.iq This reaction involves the base-mediated self-condensation of an ester having an α-hydrogen. In the context of this compound synthesis, a mixed Claisen condensation is employed.

A common strategy involves the reaction of diethyl oxalate (B1200264) with an ester possessing an α-ethyl group, such as ethyl butyrate (B1204436), in the presence of a strong base like sodium ethoxide. uomustansiriyah.edu.iqcelonpharma.com The ethoxide deprotonates the α-carbon of ethyl butyrate to form an enolate, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields the desired β-keto ester, this compound.

The general mechanism for the Claisen condensation is a three-step process:

Enolate formation: The base abstracts an α-proton from the ester.

Nucleophilic acyl substitution: The enolate attacks the carbonyl group of another ester molecule.

Acid-base reaction: A final deprotonation of the newly formed β-keto ester drives the reaction to completion. Acidification in a separate workup step regenerates the final product. uomustansiriyah.edu.iq

An analogous reaction is the Dieckmann condensation, which is an intramolecular Claisen condensation of diesters leading to the formation of cyclic β-keto esters. alfa-chemistry.com While not directly applicable to the synthesis of the acyclic this compound, it highlights the versatility of the Claisen-type reaction manifold.

For instance, the synthesis of diethyl 2-cyano-3-oxosuccinate, an analog of the target molecule, is readily achieved through a Claisen condensation of ethyl cyanoacetate (B8463686) with diethyl oxalate using sodium ethoxide in ethanol (B145695). mdpi.com Similarly, diethyl 2-oxosuccinate can be synthesized via the Claisen condensation of diethyl oxalate and ethyl acetate (B1210297) in the presence of sodium ethoxide. The resulting sodium salt is then neutralized to obtain the final product.

The table below summarizes findings from various Claisen condensation reactions for the synthesis of related oxosuccinates.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| Ethyl Cyanoacetate | Diethyl Oxalate | Sodium Ethoxide | Ethanol | Diethyl 2-cyano-3-oxosuccinate | - | mdpi.com |

| Ethyl Acetate | Diethyl Oxalate | Sodium Ethoxide | Ethanol | Diethyl 2-oxosuccinate | - | |

| Ethyl Phenoxyacetate | Diethyl Oxalate | Sodium Ethoxide | Ether | Diethyl 2-phenoxy-3-oxosuccinate | 73 | prepchem.com |

| 3,5-dimethoxyphenyl-ethanone | Diethyl Oxalate | Sodium Ethoxide | THF | Ethyl 6-(3,5-dimethoxyphenyl)-2,4-dioxohex-5-enoate | 84 | celonpharma.com |

Esterification and Transesterification Pathways

Esterification of the corresponding carboxylic acid, 2-ethyl-3-oxosuccinic acid, with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, presents a direct route to the diethyl ester. ontosight.ai This method is contingent on the availability of the parent dicarboxylic acid.

Transesterification offers an alternative pathway. For example, if a different dialkyl 2-ethyl-3-oxosuccinate, such as the dimethyl ester, is available, it can be converted to the diethyl ester by treatment with an excess of ethanol in the presence of an acid or base catalyst. This equilibrium-driven process can be pushed towards the desired product by removing the lower-boiling alcohol (methanol in this case). A study on the synthesis of ethyl 6-(3,5-dimethoxyphenyl)-2,4-dioxohex-5-enoate, a related compound, mentions a competitive transesterification reaction occurring. organica1.org

Direct Functionalization Methods

Direct functionalization of a pre-existing oxosuccinate framework provides a more convergent approach to this compound and its analogs. These methods rely on the reactivity of the α-carbon of the β-keto ester.

Alpha-Alkylation and Alpha-Halogenation Routes

The α-carbon of diethyl oxosuccinate is acidic due to the presence of two flanking carbonyl groups, making it susceptible to deprotonation by a suitable base to form a stable enolate. This enolate can then be alkylated with an ethyl halide, such as ethyl iodide or ethyl bromide, to introduce the desired ethyl group at the α-position. The choice of base and reaction conditions is crucial to avoid side reactions such as O-alkylation or self-condensation.

Analogous alkylation reactions have been reported for related systems. For instance, the synthesis of diethyl 2-methyl-3-oxosuccinate can be achieved by the alkylation of diethyl succinate (B1194679) with methyl iodide after its conversion to an enolate. smolecule.com

Alpha-halogenation of diethyl oxosuccinate can also serve as a precursor to α-alkylation. The α-position can be halogenated using reagents like N-chlorosuccinimide (NCS) or bromine. chemistrysteps.comchadsprep.com The resulting α-halo-β-keto ester can then undergo a nucleophilic substitution reaction with an organometallic reagent, such as an ethyl cuprate, to introduce the ethyl group. The Hell-Volhard-Zelinski (HVZ) reaction is a well-known method for the α-halogenation of carboxylic acids, which proceeds via an acid halide intermediate. chemistrysteps.commsu.edu This methodology can be adapted for the halogenation of the corresponding dicarboxylic acid before esterification.

Stereoselective Introduction of Alpha-Substituents

The synthesis of enantiomerically pure this compound and its analogs is of significant interest, particularly for pharmaceutical applications. This can be achieved through stereoselective functionalization methods.

One approach involves the use of a chiral auxiliary. The oxosuccinate can be derivatized with a chiral alcohol or amine to form a chiral enolate. Subsequent alkylation with an ethyl halide would then proceed with facial selectivity, controlled by the chiral auxiliary. Removal of the auxiliary would then afford the enantiomerically enriched product.

Alternatively, enzymatic or microbial reductions can be employed to achieve high stereoselectivity. For example, the asymmetric reduction of diethyl 2-methyl-3-oxosuccinate has been achieved using Saccharomyces fermentati, yielding the corresponding hydroxy esters with high enantiomeric excess. tandfonline.com Similarly, baker's yeast (Saccharomyces cerevisiae) has been used for the asymmetric reduction of 2-oxosuccinic acid esters to produce chiral malate (B86768) derivatives. While these are reduction reactions, they highlight the potential of biocatalysis in creating stereocenters in oxosuccinate systems. A study on the microbiological asymmetric reduction of dimethyl 2-methyl-3-oxosuccinate using baker's yeast and Candida albicans also demonstrated the formation of optically active methyl 2-methylmalates. researchgate.net

The table below presents data on the asymmetric reduction of various 2-oxosuccinates, demonstrating the potential for stereoselective transformations in this class of compounds.

| Substrate (Ester Groups) | Microorganism | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Ethyl, Ethyl | Saccharomyces cerevisiae | (S)-(-)-Diethyl malate | 43 | 97–100 | |

| n-Butyl, Methyl | Saccharomyces cerevisiae | (S)-(+)-n-Butyl methyl malate | 52 | 98 | |

| tert-Butyl, Methyl | Saccharomyces cerevisiae | (S)-(+)-tert-Butyl methyl malate | 47 | 100 | |

| Dimethyl | Saccharomyces cerevisiae | (2R, 3R)- and (2S, 3R)-methyl 2-methylmalate | - | - | researchgate.net |

| Dimethyl | Candida albicans | (2R, 3R)- and (2S, 3R)-methyl 2-methylmalate | - | - | researchgate.net |

| Diethyl 2-methyl-3-oxosuccinate | Saccharomyces fermentati | syn- and anti-hydroxy esters | - | - | tandfonline.com |

Industrial and Scalable Synthetic Processes Research

The industrial production of this compound, a β-ketoester, primarily relies on well-established condensation reactions, with the Claisen condensation being the most fundamental method. This reaction involves the base-mediated condensation of two ester molecules. For the synthesis of this compound, the most direct route is the mixed Claisen condensation of diethyl oxalate with an ester possessing an α-hydrogen, such as ethyl butyrate, using a strong base like sodium ethoxide.

The general mechanism for this synthesis is as follows:

A strong base, typically sodium ethoxide (EtONa), removes an α-proton from ethyl butyrate to form a reactive enolate.

This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.

A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide ion to yield the final product, this compound.

Research into scalable processes focuses on optimizing reaction conditions to maximize yield, purity, and throughput while ensuring safety and cost-effectiveness. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. While specific large-scale process details for this compound are not extensively published, research on analogous β-ketoester syntheses provides significant insights into industrial practices.

One major advancement in scalable synthesis is the transition from traditional batch reactors to continuous flow systems. A study on the Claisen condensation demonstrated a significant reduction in reaction time from 20 hours in a batch process to just 10 minutes in a continuous flow reactor by switching the solvent from ethanol to tetrahydrofuran (B95107) (THF). celonpharma.com Further optimization using design of experiment (DoE) methods in a flow reactor can lead to increased yields and significantly improved productivity and space-time yield. celonpharma.com Such continuous flow processes offer enhanced safety, better heat and mass transfer, and more consistent product quality, making them highly suitable for industrial-scale production.

For analogous compounds, such as diethyl 2-chloro-3-oxosuccinate, a scalable synthesis has been described starting from diethyl oxalate and ethyl chloroacetate (B1199739) using sodium metal in ethanol. jocpr.com The reaction is initially cooled and then heated to drive the condensation to completion, yielding the product after workup and purification. jocpr.com These methodologies, involving accessible starting materials and established chemical transformations, form the basis for the industrial and scalable production of this compound and related β-ketoesters.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Claisen Condensation

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Solvent | Ethanol | Tetrahydrofuran (THF) |

| Reaction Time | 20 hours | 2-10 minutes |

| Productivity | Lower | High (e.g., 74.4 g/h) |

| Space-Time Yield | Lower | High (e.g., 3720 kg/h/m³) |

| Safety & Control | Moderate | High |

Data derived from research on analogous Claisen condensation reactions. celonpharma.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of the manufacturing process. This involves developing more sustainable routes that are safer, more energy-efficient, and generate less waste. Research in this area focuses on several key aspects, including the use of environmentally benign catalysts, safer solvents, and catalyst-free reaction conditions.

A significant area of green chemistry research for β-ketoester synthesis is the replacement of traditional, hazardous reagents and catalysts. For instance, the Claisen condensation often uses strong, moisture-sensitive bases like sodium ethoxide or sodium hydride, the latter of which presents a significant fire and explosion hazard due to the production of hydrogen gas. Greener alternatives are actively being explored. For the related transesterification reaction, which can also produce β-ketoesters, a variety of environmentally benign catalysts have been developed. Boric acid and methylboronic acid have been shown to be effective, low-toxicity catalysts for the transesterification of β-ketoesters. rsc.org These reactions can proceed with high yields and offer an attractive option for large-scale synthesis due to the low environmental impact of boron-based reagents. rsc.org

Another green approach is the development of catalyst-free and solvent-free reaction conditions. The use of microwave irradiation has been shown to facilitate the one-pot, catalyst-free amidation of β-ketoesters, demonstrating a move towards more energy-efficient and simplified processes. orientjchem.org For other reactions involving β-ketoesters, poly(ethylene glycol) (PEG) has been employed as a sustainable and non-volatile reaction solvent, eliminating the need for additional catalysts and volatile organic compounds (VOCs). nih.gov Furthermore, naturally occurring, biodegradable substances like caffeine (B1668208) have been successfully used as catalysts for reactions involving β-ketoesters, such as the Biginelli synthesis, under solvent-free conditions. researchgate.net

These green methodologies, while often demonstrated for reactions of analogous compounds, are directly applicable to the synthesis of this compound. By adopting greener catalysts, minimizing solvent use, and improving energy efficiency, the synthesis can be made more sustainable and environmentally responsible.

Table 2: Green Chemistry Approaches in the Synthesis of β-Ketoester Analogs

| Green Principle | Approach | Catalyst/Solvent | Benefits |

|---|---|---|---|

| Safer Catalysts | Replacement of hazardous bases | Boric acid, Methylboronic acid rsc.org | Environmentally benign, low toxicity, suitable for large-scale synthesis. |

| Safer Catalysts | Use of natural, biodegradable catalysts | Caffeine researchgate.net | Avoids toxic catalysts, economically available, simple operation. |

| Safer Solvents | Use of sustainable, non-volatile solvents | Poly(ethylene glycol) (PEG) nih.gov | Eliminates need for volatile organic solvents, catalyst-free conditions. |

| Energy Efficiency | Microwave-assisted synthesis | None (Catalyst-free) orientjchem.org | Rapid, one-pot process, reduces energy consumption. |

| Waste Prevention | Solvent-free reactions | None | Eliminates solvent waste, simplifies work-up procedures. researchgate.net |

Data derived from research on analogous β-ketoester reactions.

Chemical Reactivity and Mechanistic Pathways of Diethyl 2 Ethyl 3 Oxosuccinate

Enolate Chemistry and Carbon-Carbon Bond Formation

The presence of a hydrogen atom on the carbon alpha to the ketone and ester carbonyl groups (the C2 position) imparts significant acidity to this proton, facilitating the formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile, serving as a cornerstone for various carbon-carbon bond-forming reactions. The reactivity of the enolate is influenced by the nature of the substituent at the C2 position; electron-donating groups like the ethyl group in the title compound are known to have an impact on the stability and reactivity of the corresponding enolate compared to electron-withdrawing groups.

Aldol (B89426) and Related Condensation Reactions

The enolate of diethyl 2-ethyl-3-oxosuccinate is poised to participate in Aldol-type condensation reactions with various electrophilic carbonyl compounds, such as aldehydes and ketones. This reaction class is fundamental for the construction of larger, more complex molecular architectures.

The general mechanism for a base-catalyzed Aldol reaction involves the deprotonation of the α-carbon to form the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxy carbonyl compound. In the case of β-keto esters, these reactions can be followed by dehydration to afford α,β-unsaturated products.

A study on the tandem chain extension-aldol (TCEA) reaction of β-keto esters with aldehydes has demonstrated the formation of γ-keto-β'-hydroxy esters with significant syn-selectivity, a process in which a γ-keto functionality in the zinc-organometallic intermediate is key to directing the stereochemical outcome. unh.edu

Michael Addition Pathways

The enolate derived from this compound can also serve as a Michael donor, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds and for the construction of cyclic systems through subsequent intramolecular reactions.

The Michael reaction involves the addition of the nucleophilic enolate to the β-carbon of an electron-deficient alkene. wikipedia.orgmasterorganicchemistry.com The resulting enolate intermediate is then protonated to give the final adduct. The success and stereoselectivity of Michael additions involving β-keto esters can be influenced by the nature of the substrate and the catalyst employed.

Asymmetric Michael additions of β-keto esters to nitroolefins have been achieved with high enantioselectivity, leading to stereochemically complex products. nih.gov Furthermore, the enantioselective Michael addition of α-alkyl-β-keto esters to β-substituted α,β-unsaturated ketones has been developed using multifunctional catalysis, yielding products with excellent diastereoselectivities and enantioselectivities. acs.org It is expected that this compound would undergo similar transformations. Comparative studies on analogs like dimethyl 2-oxosuccinate suggest that bulkier ester groups (e.g., ethyl vs. methyl) can reduce the electrophilicity at the carbonyl carbon due to steric hindrance, which may influence the kinetics of Michael additions.

Carbonyl Group Reactivity

The ketone carbonyl group at the C3 position of this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations.

Nucleophilic Addition Reactions

The electrophilic nature of the ketone carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. wikipedia.org These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield an alcohol.

While specific studies on this compound are scarce, related compounds like diethyl 2-allyl-3-oxosuccinate are known to participate in nucleophilic addition reactions at the carbonyl group. The reactivity of the carbonyl group is influenced by the electronic nature of the adjacent substituents. The presence of two ester groups and an alkyl group at the α-position modulates the electrophilicity of the C3 carbonyl. For instance, in a copper-catalyzed condensation of imines and α-diazo-β-dicarbonyl compounds, the reaction is believed to involve the nucleophilic addition of the imine nitrogen to a copper carbenoid. masterorganicchemistry.com

The synthesis of various heterocyclic compounds often utilizes the reactivity of the carbonyl group in oxosuccinate derivatives. For example, diethyl 2-methyl-3-oxosuccinate has been used in the synthesis of kynurenic acid analogs through a Conrad-Limpach procedure, which involves the reaction of an aniline (B41778) with the β-keto ester. nih.gov

Reduction Methodologies and Stereochemical Control

The reduction of the ketone carbonyl in β-keto esters is a synthetically valuable transformation that leads to the formation of β-hydroxy esters, which are important chiral building blocks. The stereochemical outcome of this reduction is of significant interest and can often be controlled with high selectivity.

Both chemical and biocatalytic methods have been employed for the reduction of 2-substituted-β-keto esters. The Lewis acid-mediated reduction of α-alkyl-β-keto esters has been shown to proceed with different stereochemical control depending on the metal atom used. For example, strongly chelating TiCl₄ can lead to the syn-isomer, while non-chelating CeCl₃ can favor the anti-isomer. researchgate.net

Biocatalytic reductions, often employing yeasts or isolated enzymes, are known for their high stereoselectivity. A notable example is the asymmetric reduction of diethyl 2-methyl-3-oxosuccinate by Saccharomyces fermentati. The purified enzyme, diethyl 2-methyl-3-oxosuccinate reductase, is NADPH-dependent and exhibits high stereoselectivity, producing the corresponding β-hydroxy esters with excellent enantiomeric excess. nih.govtandfonline.com

Table 1: Enzymatic Reduction of Diethyl 2-methyl-3-oxosuccinate nih.govtandfonline.com Click on a row to display more information.

| Enzyme Source | Substrate | Product(s) | Stereoselectivity (% e.e.) |

|---|

This high degree of stereochemical control makes enzymatic reduction a powerful tool for accessing optically pure β-hydroxy esters derived from 2-substituted-3-oxosuccinates. It is highly probable that this compound would also be a suitable substrate for similar biocatalytic reductions, yielding the corresponding chiral β-hydroxy esters.

Oxidation Studies

The oxidation of the ketone functionality in β-keto esters is a less commonly explored transformation compared to reduction. Powerful oxidizing agents can lead to cleavage of the carbon-carbon bonds. libretexts.org However, specific oxidation reactions targeting the ketone group without degrading the molecule can be achieved under certain conditions.

The Baeyer-Villiger oxidation, which converts ketones to esters using peroxycarboxylic acids, is a potential pathway for the oxidation of the ketone in this compound. libretexts.org This would result in the insertion of an oxygen atom adjacent to the carbonyl group, leading to an anhydride-like structure.

Another potential oxidation reaction is the α-hydroxylation of the β-keto ester, which can be achieved using various oxidizing agents in the presence of catalysts. researchgate.net This would introduce a hydroxyl group at the C2 position. While direct oxidation studies on this compound are not documented, the general reactivity of ketones suggests that such transformations are plausible. For instance, dimethyl 2-oxosuccinate can be oxidized to form higher oxidation state products.

Ester Group Transformations

The ester functionalities are key reactive sites in this compound. Transformations involving these groups are fundamental to its synthetic utility.

Hydrolysis and Saponification Studies

As a dicarboxylic ester, this compound is expected to undergo hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester groups would be hydrolyzed to yield ethanol (B145695) and 2-ethyl-3-oxosuccinic acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Saponification: Under basic conditions, such as treatment with aqueous sodium hydroxide, the compound would undergo saponification. This irreversible reaction would yield two equivalents of ethanol and the sodium salt of 2-ethyl-3-oxosuccinic acid.

Despite the predictability of these reactions, specific kinetic studies, optimized reaction conditions, or detailed yield analyses for the hydrolysis and saponification of this compound are not documented in the reviewed literature. For comparison, related compounds like diethyl 2-fluoro-3-oxosuccinate and diethyl 2-methyl-3-oxosuccinate are known to undergo hydrolysis to their corresponding acid and alcohol derivatives. smolecule.comsmolecule.com

Transesterification Reactions

Transesterification is a process where the ethyl groups of the diester are exchanged with a different alcohol, typically in the presence of an acid or base catalyst. This reaction would allow for the synthesis of different dialkyl 2-ethyl-3-oxosuccinates. For example, reacting this compound with excess methanol (B129727) and an acid catalyst would be expected to produce dimethyl 2-ethyl-3-oxosuccinate. However, no specific studies detailing catalysts, reaction conditions, or equilibrium constants for the transesterification of this compound have been found.

Tautomeric Equilibria Research in this compound Systems

Like other β-keto esters, this compound is expected to exist as an equilibrium mixture of its keto and enol tautomers. libretexts.org The position of this equilibrium is highly dependent on the substituent at the α-carbon and the solvent.

Experimental Investigations of Keto-Enol Equilibrium

Experimental investigation of the keto-enol equilibrium typically involves spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For this compound, the ethyl group at the α-position is an electron-donating group. Research on analogous compounds, such as diethyl 2-allyl-3-oxosuccinate, suggests that electron-donating groups offer less stabilization to the enol form compared to electron-withdrawing groups. For instance, studies on diethyl 2-cyano-3-oxosuccinate, which has a strong electron-withdrawing group, show that the enol form is heavily favored. mdpi.com

Based on these principles, it is predicted that this compound would exist predominantly in the keto form, particularly in hydrogen-bonding solvents. However, specific experimental data, such as the keto-enol equilibrium constant (KT) in various solvents, is not available in the scientific literature.

Hypothetical Keto-Enol Equilibrium Data (Illustrative) This table is for illustrative purposes only, as no experimental data was found.

| Solvent | % Keto (Predicted) | % Enol (Predicted) |

| Hexane | Lower | Higher |

| Chloroform | Intermediate | Intermediate |

| Water | Higher | Lower |

Computational Modeling of Tautomeric Preferences

Computational chemistry provides a powerful tool for modeling the relative stabilities of tautomers. Such studies could calculate the energies of the keto and enol forms of this compound, taking into account solvent effects, to predict the equilibrium position. These calculations would offer valuable insights into the tautomeric preference. However, a search of computational chemistry databases and literature did not yield any studies specifically modeling the tautomeric equilibria of this compound.

Rearrangement Reactions and Fragmentation Processes

The β-keto ester moiety in this compound makes it susceptible to certain rearrangement and fragmentation reactions, particularly under thermal or mass spectrometry conditions. One common fragmentation pathway for similar compounds involves the loss of the ethoxycarbonyl group. Rearrangement reactions like the Carroll rearrangement are typically associated with allyl β-keto esters and are not expected for this compound. Specific studies detailing the fragmentation patterns under mass spectrometry or any thermal rearrangement reactions of this compound are absent from the available literature.

Advanced Synthetic Transformations and Derivatizations of Diethyl 2 Ethyl 3 Oxosuccinate

Cyclization Reactions for Heterocyclic Compound Synthesis

The 1,3-dicarbonyl motif within diethyl 2-ethyl-3-oxosuccinate is an ideal electrophilic scaffold for reactions with dinucleophiles, leading to the formation of a diverse range of heterocyclic compounds. These cyclization reactions are fundamental in medicinal chemistry and materials science due to the prevalence of such ring systems in biologically active molecules and functional materials.

Pyrazole (B372694) Synthesis: The synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a classic transformation of β-ketoesters. The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). hilarispublisher.com When this compound is treated with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine), it undergoes a cyclocondensation reaction. The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction with a closely related substrate, diethyl 2-methyl-3-oxosuccinate, and hydrazine hydrate has been shown to produce the corresponding pyrazol-3-one derivative. researchgate.net This methodology allows for the regioselective synthesis of highly substituted pyrazoles, which are core structures in many pharmaceuticals. organic-chemistry.org

The general reaction scheme is as follows:

Reactants: this compound and a hydrazine derivative (R-NHNH₂).

Mechanism: Nucleophilic attack of the hydrazine on one of the carbonyls, followed by cyclization and dehydration.

Product: A substituted ethyl 4-ethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.

| Hydrazine Derivative | Solvent | Catalyst/Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Ethanol (B145695) | Reflux | Ethyl 4-ethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | researchgate.net |

| Phenylhydrazine | Acetic Acid | Reflux | Ethyl 4-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate | hilarispublisher.com |

| Methylhydrazine | Methanol (B129727) | Reflux | Ethyl 4-ethyl-1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | researchgate.net |

Isoxazole (B147169) Formation: Analogous to pyrazole synthesis, isoxazoles can be prepared by reacting 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.govsciensage.info The reaction of this compound with hydroxylamine hydrochloride proceeds via a similar cyclocondensation mechanism. An oxime is formed initially, which then undergoes cyclization and dehydration to afford the isoxazole ring. rsc.org This method provides a direct route to substituted isoxazol-5(4H)-ones. Isoxazoles are important structural motifs found in a variety of clinically used drugs. sciensage.info Various catalysts and reaction conditions, including the use of ultrasound irradiation, have been developed to improve the efficiency of this transformation for related β-ketoesters like ethyl acetoacetate (B1235776). nih.gov

| Reagents | Solvent | Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride, KOH | Ethanol | Reflux, 12 h | Ethyl 4-ethyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate | nih.gov |

| Hydroxylamine Hydrochloride | Methanol | Reflux, 4 h | Ethyl 4-ethyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate | rsc.org |

Quinolones are a major class of nitrogen-containing heterocycles with significant applications, most notably as antibacterial agents. researchgate.net The Conrad-Limpach-Knorr synthesis is a powerful method for constructing the 4-hydroxyquinolone core from anilines and β-ketoesters. jptcp.comwikipedia.orgsynarchive.com In this reaction, this compound can react with an aniline (B41778) derivative. The reaction conditions, particularly temperature, dictate the regiochemical outcome. youtube.com

At lower temperatures (e.g., room temperature): The reaction typically proceeds via nucleophilic attack of the aniline at the more reactive ketone carbonyl, leading to an enamine intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) yields a 4-hydroxyquinolone derivative. wikipedia.orgsynarchive.com

At higher temperatures (e.g., 140 °C, Knorr variation): The reaction favors the formation of a β-keto anilide by attack at the ester carbonyl. Cyclization of this intermediate under acidic conditions leads to a 2-hydroxyquinolone derivative. wikipedia.org

Another important route is the Gould-Jacobs reaction, which typically involves the reaction of an aniline with an alkoxymethylenemalonic ester. wikipedia.org A variation of this reaction using an acyl malonic ester, such as this compound, would first involve the formation of an anilidomethylene intermediate, followed by thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline product. wikipedia.orgmdpi.com

Multi-Component and Domino Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov this compound, with its multiple reactive sites, is an excellent substrate for such reactions.

A notable example is the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea. mdpi.com By substituting this compound for the more common ethyl acetoacetate, novel DHPMs with ethyl and ethoxycarbonyl substituents at the pyrimidine (B1678525) ring can be synthesized.

Furthermore, four-component reactions involving an aldehyde, hydrazine hydrate, an anhydride (B1165640) (like phthalic anhydride), and a 1,3-dicarbonyl compound have been developed for the synthesis of complex fused heterocyclic systems such as pyrazolo[1,2-b]phthalazine derivatives. nih.gov The use of this compound in this context would lead to highly functionalized and sterically defined polycyclic structures.

Domino reactions, which involve a cascade of intramolecular transformations, can also be initiated using derivatives of this compound. For instance, a three-component domino reaction between diethyl ethoxymethylenemalonate, a primary amine, and a 1,3-dicarbonyl compound is a known process. researchgate.net A similar strategy could be envisioned where this compound acts as the 1,3-dicarbonyl component, reacting with an amine and an aldehyde in a domino sequence involving condensation, Michael addition, and cyclization.

Asymmetric Catalysis in the Synthesis of Chiral this compound Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmaceuticals. Asymmetric catalysis offers the most efficient route to enantiomerically enriched compounds.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. mdpi.com For derivatives of this compound, several organocatalytic strategies can be employed. For example, the β-ketoester can be first converted into an α,β-unsaturated derivative. This enone system can then participate in various asymmetric reactions, such as Michael additions or Diels-Alder reactions, catalyzed by chiral secondary amines (e.g., MacMillan imidazolidinones) via iminium ion activation. nih.gov Alternatively, the enol or enolate form of this compound can be used as a nucleophile in asymmetric Mannich or aldol (B89426) reactions.

Transition metal complexes bearing chiral ligands are powerful catalysts for a wide range of asymmetric reactions. A key strategy for generating chiral derivatives from this compound involves asymmetric reduction of a C=C double bond introduced into the molecule. For instance, the asymmetric hydrogenation of related dimethyl 2-methylsuccinate precursors using ene-reductases or chiral rhodium catalysts has been demonstrated to produce chiral succinates with high enantioselectivity. mdpi.comdntb.gov.ua This approach could be applied to an unsaturated derivative of this compound to establish a chiral center. Another avenue involves the catalytic asymmetric synthesis of allylic esters, where a prochiral derivative of the starting material could be functionalized with high enantiopurity using chiral palladium or cobalt complexes. scilit.com

Biocatalytic Reduction and Derivatization

The biocatalytic reduction of the keto group in β-keto esters is a powerful method for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical and fine chemical industries. While specific studies on the biocatalytic reduction of this compound are not extensively documented, significant insights can be drawn from studies on analogous compounds, such as Diethyl 2-methyl-3-oxosuccinate.

Research on Saccharomyces fermentati has led to the purification and characterization of an enzyme named Diethyl 2-methyl-3-oxosuccinate reductase tandfonline.comwikipedia.orgqmul.ac.uk. This enzyme demonstrates the potential for highly stereoselective reductions of 2-substituted-3-oxosuccinates. The enzyme, which is NADPH-dependent, was purified 169-fold and showed optimal activity at pH 6.0 and 50°C tandfonline.com. It was found to be stable in a pH range of 7 to 8 tandfonline.com.

The substrate specificity of this class of enzymes is noteworthy. While the reductase from Saccharomyces fermentati efficiently reduces Diethyl 2-methyl-3-oxosuccinate, its activity on other β-keto esters can be limited, indicating a tailored active site tandfonline.com. This specificity suggests that for the efficient reduction of this compound, a screening for or engineering of a suitable ketoreductase would likely be necessary. Ketoreductases (KREDs) are known to catalyze the asymmetric reduction of a wide array of ketones and β-keto esters, often with high enantioselectivity nih.gov.

The stereochemical outcome of such reductions is of paramount importance. In the case of Diethyl 2-methyl-3-oxosuccinate, the enzymatic reduction can lead to the formation of diastereomeric products, namely the syn- and anti-β-hydroxy esters. The enzyme from Saccharomyces fermentati was reported to produce the corresponding (+)-MTPA esters of the syn and anti products with an enantiomeric excess (e.e.) of over 99% tandfonline.com. This high degree of stereocontrol is a hallmark of biocatalytic transformations.

| Enzyme Source | Substrate Analog | Product(s) | Stereoselectivity (e.e.) | Reference |

| Saccharomyces fermentati | Diethyl 2-methyl-3-oxosuccinate | syn- and anti-Diethyl 2-methyl-3-hydroxysuccinate | >99% | tandfonline.com |

| Baker's Yeast (Saccharomyces cerevisiae) | Various β-keto esters | Optically active β-hydroxy esters | Moderate to high | researchgate.net |

| Aromatoleum aromaticum (PEDH) | Aromatic β-keto esters | Enantiopure secondary alcohols | High | nih.gov |

Photochemical and Electrochemical Transformations

The unique electronic properties of this compound, arising from its vicinal carbonyl groups, make it a candidate for photochemical and electrochemical transformations, although specific literature on this particular compound is limited.

Photochemical Transformations: β-Keto esters can undergo various photochemical reactions, including decarboxylation, cycloadditions, and rearrangements. The presence of the carbonyl groups allows for n→π* transitions upon UV irradiation, leading to excited states that can initiate chemical reactions. While not specifically documented for this compound, related β-dicarbonyl compounds are known to participate in photochemical processes. For instance, photocatalytic decarboxylation has been explored as a method to derivatize or degrade polymers, indicating the potential for C-C bond cleavage under photochemical conditions digitellinc.com.

Electrochemical Transformations: The electrochemical reduction of β-keto esters has been investigated as a green chemical method sphinxsai.com. The general mechanism for the electrochemical reduction of a keto group involves the transfer of two electrons and a proton, leading to the corresponding alcohol. Cyclic voltammetry studies on various keto esters have shown that the reduction is typically an irreversible process sphinxsai.com. The reduction can be carried out galvanostatically using electrodes such as stainless steel sphinxsai.com. This approach avoids the need for chemical reducing agents, aligning with the principles of green chemistry. The actual reducing agent in some biotransformations, NADH, is regenerated electrochemically in some systems, further highlighting the synergy between electrochemistry and biocatalysis sphinxsai.com.

| Transformation Type | General Substrate | Potential Product(s) | Key Features |

| Photochemical | β-Keto esters | Decarboxylated products, Cycloadducts | Initiated by UV irradiation, potential for novel structures |

| Electrochemical | β-Keto esters | β-Hydroxy esters | Green method, avoids chemical reagents, can be stereoselective |

Selective Functionalization of this compound at Different Reaction Sites

This compound possesses multiple reactive sites, allowing for a range of selective functionalization reactions. The key sites for reaction are the acidic α-carbon (C2), the enolizable keto group at C3, and the two ester groups at C1 and C4.

Functionalization at the C2 Position: The proton at the C2 position is acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups. Deprotonation with a suitable base generates a nucleophilic enolate, which can undergo various electrophilic substitution reactions.

C-Alkylation: The enolate can be alkylated by treatment with alkyl halides. The choice of base and reaction conditions is crucial to control mono- versus di-alkylation and to prevent O-alkylation.

C-Acylation: Reaction of the enolate with acylating agents, such as acyl chlorides or anhydrides, can lead to the introduction of an acyl group at the C2 position. The competition between C-acylation and O-acylation is a key consideration. C-acylation is generally favored under thermodynamic control, for instance, in the presence of a Lewis acid like AlCl₃ .

Functionalization at the C3 Carbonyl Group: The ketone at the C3 position is an electrophilic site and can react with various nucleophiles.

Reduction: As discussed in the biocatalysis section, selective reduction of the keto group to a hydroxyl group is a significant transformation.

Addition Reactions: The carbonyl group can undergo addition reactions with organometallic reagents (e.g., Grignard reagents) or other nucleophiles to form tertiary alcohols.

Functionalization involving the Ester Groups: The ester groups at C1 and C4 can be subjected to hydrolysis, transesterification, or reduction.

Hydrolysis and Decarboxylation: Hydrolysis of the ester groups, followed by heating, can lead to decarboxylation, a common reaction for β-keto acids youtube.com.

Palladium-Catalyzed Reactions: In the case of allylic esters of β-keto acids, palladium-catalyzed reactions can lead to a variety of products through the formation of palladium enolates after decarboxylation nih.gov.

The selective functionalization of this compound is governed by the careful choice of reagents and reaction conditions to target a specific reactive site within the molecule.

| Reaction Site | Type of Reaction | Reagents | Potential Product |

| C2 (α-carbon) | C-Alkylation | Base, Alkyl halide | 2,2-Disubstituted-3-oxosuccinate |

| C2 (α-carbon) | C-Acylation | Base, Acyl chloride/anhydride, Lewis acid | 2-Acyl-2-ethyl-3-oxosuccinate |

| Enolate Oxygen | O-Acylation | Base, Acyl chloride/anhydride | 3-(Acyloxy)-2-ethyl-2-butenedioate ester |

| C3 (Ketone) | Reduction | Biocatalyst (e.g., KRED), NaBH₄ | Diethyl 2-ethyl-3-hydroxysuccinate |

| C1/C4 (Esters) | Hydrolysis/Decarboxylation | Acid/Base, Heat | Substituted ketone |

Role of Diethyl 2 Ethyl 3 Oxosuccinate in Targeted Organic Synthesis

Building Block for Complex Carbon Frameworks

The fundamental utility of Diethyl 2-ethyl-3-oxosuccinate in organic synthesis lies in its capacity to serve as a C6 scaffold, endowed with multiple functional groups that can be selectively manipulated to build intricate carbon frameworks. The primary method for its synthesis is the Claisen condensation, a robust carbon-carbon bond-forming reaction. yale.eduopenstax.org Specifically, the reaction involves the condensation of ethyl butyrate (B1204436) with diethyl oxalate (B1200264) in the presence of a strong base, such as sodium hydride or lithium diisopropylamide. google.comgoogle.com

This synthesis yields a molecule with a β-keto ester functionality, which is a classic motif for further chemical transformations. The presence of two ester groups and an acidic α-hydrogen between the two carbonyl groups provides multiple handles for chemists to introduce additional complexity. This strategic positioning of functional groups allows for a variety of subsequent reactions, including alkylations, acylations, and cyclizations, making it a valuable starting point for the synthesis of more elaborate molecules.

Precursor in the Synthesis of Intermediates for Advanced Materials

The application of this compound extends to the synthesis of intermediates destined for the creation of advanced materials, particularly in the pharmaceutical and life sciences sectors. A notable example is its use as a key precursor in the synthesis of substituted pyrazole (B372694) compounds. google.com These pyrazoles have been identified as potent inhibitors of histone demethylases, a class of enzymes implicated in various diseases. google.com

The synthesis of these complex heterocyclic systems leverages the reactivity of the dicarbonyl functionality within this compound. Through condensation reactions with hydrazine (B178648) derivatives, the pyrazole core is constructed in a process reminiscent of the Knorr pyrazole synthesis. nih.gov The resulting pyrazole intermediates can be further functionalized, leading to the development of highly specific therapeutic agents. This demonstrates the crucial role of this compound in providing the foundational structure for molecules with significant biological activity and potential applications in advanced medical therapies.

Application in the Construction of Natural Product Cores and Analogs

The structural motifs present in this compound are also valuable in the synthesis of core structures of natural products and their analogs. While direct incorporation into a known natural product's total synthesis may not be widely documented, its utility as a starting material for generating key heterocyclic and carbocyclic frameworks is of significant interest.

The ability to generate substituted pyrazoles, as mentioned previously, is a prime example of its application in constructing scaffolds that are prevalent in biologically active natural products and their synthetic analogs. researchgate.net The synthesis of such heterocyclic cores is a critical step in the development of new pharmaceutical compounds that mimic the activity of natural products. The versatility of the β-keto ester allows for the introduction of various substituents, enabling the creation of a library of natural product analogs for structure-activity relationship (SAR) studies.

Utilization in Fine Chemical Synthesis beyond Prohibited Applications

Beyond its role in cutting-edge pharmaceutical research, this compound is a valuable component in the broader field of fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the agrochemical, dye, and specialty polymer industries. The reactivity of β-keto esters like this compound makes them suitable for a variety of chemical transformations leading to a diverse array of fine chemicals. ravimiamet.ee

For instance, the dicarbonyl moiety can participate in condensation reactions with a wide range of nucleophiles to form various heterocyclic systems, such as pyridazines and pyrimidines. organic-chemistry.orgchemtube3d.comnih.gov These heterocyclic backbones are integral to many commercial products. The ethyl group at the C2 position also provides a point of steric and electronic differentiation, which can be exploited to control the regioselectivity of certain reactions, leading to specific, desired isomers. It is important to note that the legitimate use of this compound in fine chemical synthesis is for applications that are not prohibited under international regulations governing drug precursors. ravimiamet.ee

Strategic Integration into Retrosynthetic Analysis for Target Molecule Synthesis

From the perspective of retrosynthetic analysis, a cornerstone of modern organic synthesis, this compound represents a valuable "synthon" for a 1,3-dicarbonyl unit with an adjacent ethylated stereocenter. When planning the synthesis of a complex target molecule containing a pyrazole, pyridazine, or a related heterocyclic system, chemists can disconnect the target at the heterocyclic core, leading back to a dicarbonyl precursor.

If the target molecule contains the specific substitution pattern afforded by this compound, it becomes a logical and efficient starting material. The key retrosynthetic disconnection involves breaking the bonds formed during the cyclization reaction, which for a pyrazole would be the two C-N bonds, revealing the need for a 1,3-dicarbonyl compound and a hydrazine derivative. The Claisen condensation provides a straightforward and well-established method for the forward synthesis of this key intermediate. yale.eduopenstax.org This strategic thinking allows for the efficient and logical construction of complex molecules, with this compound serving as a reliable and versatile starting point.

Structural and Theoretical Investigations of Diethyl 2 Ethyl 3 Oxosuccinate

Conformational Analysis and Stereochemical Considerations

The conformational landscape of acyclic molecules like Diethyl 2-ethyl-3-oxosuccinate is characterized by rotation around its single bonds. The presence of multiple carbonyl groups and an ethyl substituent introduces steric and electronic factors that govern the stability of its various conformers. Acyclic β-keto esters have more degrees of conformational freedom compared to their cyclic counterparts, which can influence their reactivity. mdpi.com

A key aspect of its structure is the keto-enol tautomerism, a characteristic feature of β-dicarbonyl compounds. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the nature of substituents. For many simple 2-oxosuccinates, the enol form is significantly favored, often stabilized by an intramolecular hydrogen bond. mdpi.comresearchgate.net

Stereochemical Aspects: The presence of a chiral center at the C2 position, bearing the ethyl group, means that this compound can exist as a pair of enantiomers (R and S isomers). The stereochemistry at this center can have a significant impact on the molecule's properties and its interactions with other chiral molecules. The synthesis of specific stereoisomers of related succinic acid derivatives has been a subject of interest in organic chemistry.

Intermolecular Interactions and Aggregation Behavior Studies

The potential for intermolecular interactions in this compound is significant, largely dictated by the presence of polar carbonyl groups. In the enol form, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors.

Studies on the closely related Diethyl 2-cyano-3-oxosuccinate have shown that this molecule exists in the enol form in the solid state and packs as hydrogen-bonded dimer stacks. mdpi.comresearchgate.net This dimerization and stacking, facilitated by the acidity of the enol, contributes to a higher melting point compared to other diethyl 2-oxosuccinates that are liquids at room temperature. mdpi.com It is plausible that this compound, particularly in its enol form, would exhibit similar aggregation behavior through hydrogen bonding, leading to the formation of dimers or larger aggregates, especially in non-polar solvents or in the solid state.

Computational Chemistry Approaches to Reactivity and Selectivity

Computational chemistry provides valuable insights into the electronic structure, reactivity, and selectivity of molecules like this compound, especially in the absence of extensive experimental data.

Density Functional Theory (DFT) is a powerful tool for investigating the keto-enol tautomerism in β-dicarbonyl compounds. DFT calculations can predict the relative stabilities of the keto and enol forms and the transition states connecting them. For β-keto esters, the enol form is often stabilized by an intramolecular hydrogen bond, and DFT can quantify this stabilization energy. rsc.org

DFT studies on related β-diketones have shown that steric and electronic properties of substituents play a crucial role in determining the preferred tautomer. rsc.org For this compound, DFT calculations would be instrumental in determining the influence of the C2-ethyl group on the keto-enol equilibrium and the rotational barriers of the ester groups.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in various solvents. MD simulations can provide insights into the conformational changes, solvation effects, and the dynamics of intermolecular interactions over time. researchgate.netnih.govresearchgate.net For instance, simulations could model the formation and breaking of hydrogen bonds in solution, providing a molecular-level understanding of its aggregation behavior.

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their physical or chemical properties. In the context of this compound, QSAR studies could be developed to predict its reactivity in various chemical transformations based on a set of calculated molecular descriptors. Such models are valuable for predicting the properties of new, unsynthesized derivatives. mdpi.com While often applied to biological activity, QSAR can also be used to predict physicochemical properties like boiling point, solubility, and reactivity in non-biological systems.

Spectroscopic Probing of Electronic Structure and Bonding

Spectroscopic techniques are essential for elucidating the electronic structure and bonding in this compound and for characterizing its keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for identifying the predominant tautomeric form in solution. In the enol form, a characteristic signal for the enolic proton would be expected at a downfield chemical shift. The presence of both keto and enol forms in equilibrium would result in two distinct sets of signals in the NMR spectra. mdpi.comresearchgate.net The chemical shifts of the carbonyl carbons in the 13C NMR spectrum would also differ significantly between the keto and enol tautomers.

Infrared (IR) Spectroscopy: IR spectroscopy can readily distinguish between the keto and enol forms. The keto tautomer would exhibit characteristic C=O stretching vibrations for the ketone and ester groups. The enol form, on the other hand, would show a broad O-H stretching band due to the hydroxyl group (often involved in hydrogen bonding) and C=C stretching vibrations, along with the ester C=O stretch. The position and intensity of these bands are sensitive to the solvent environment. cdnsciencepub.comroyalsocietypublishing.org For Diethyl 2-cyano-3-oxosuccinate, distinct C=O absorption bands have been observed, corresponding to the different carbonyl environments. mdpi.com

UV-Vis Spectroscopy: UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength compared to the non-conjugated keto form. semanticscholar.orgresearchgate.net The position and intensity of the absorption maximum can be influenced by the solvent polarity, providing further information on the tautomeric equilibrium. cdnsciencepub.com For example, the UV spectrum of Diethyl 2-cyano-3-oxosuccinate shows an absorption wavelength at 282 nm, indicative of the enol form. mdpi.com

| Spectroscopic Data for a Representative Diethyl Oxosuccinate Derivative (Diethyl 2-cyano-3-oxosuccinate) | |

| Technique | Observed Features (for the enol form) |

| 1H NMR (in DMSO-d6) | Signals for ethyl groups and a downfield singlet for the OH proton. |

| 13C NMR (in DMSO-d6) | Resonances corresponding to the carbons of the enol tautomer. |

| IR (cm-1) | 2500-3300 (broad, OH), 2227 (C≡N), 1742, 1667, 1610 (C=O). |

| UV-Vis (nm) | λmax at 282. |

Analytical Techniques in the Research of Diethyl 2 Ethyl 3 Oxosuccinate

Advanced Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of Diethyl 2-ethyl-3-oxosuccinate and for real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of β-keto esters. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (such as C18) and a polar mobile phase, allowing for the separation of the target compound from starting materials, byproducts, and degradation products.

The method's utility is demonstrated in the analysis of related compounds like mefenpyr-diethyl, where reversed-phase HPLC with UV detection is used for content determination cipac.org. The retention time of the analyte in the sample solution is compared with that of a calibration solution to confirm its identity cipac.org. UV spectrometry can be coupled with HPLC to provide further confirmation of the compound's identity by comparing the UV spectrum of the sample peak with that of a standard cipac.org.

Table 1: Illustrative HPLC Parameters for the Analysis of a β-Keto Ester

| Parameter | Value |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents typical starting parameters for method development for a compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound. In reaction profiling, GC-MS can be used to track the disappearance of reactants and the appearance of products over time, providing valuable kinetic data.

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a library of known spectra. For instance, in the analysis of fermented foods, GC-MS was used to identify diethyl succinate (B1194679) as a major component by matching its mass fragmentation pattern and retention time with a standard researchgate.net. This highlights the capability of GC-MS in unequivocally identifying structurally similar compounds.

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are vital for understanding the intricate details of reaction mechanisms involving this compound, including the study of transient intermediates and the keto-enol tautomerism inherent to β-keto esters.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ (or reaction monitoring) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides real-time structural information on reacting species directly in the reaction vessel. For the study of reactions involving this compound, ¹H and ¹³C NMR would be the most informative.

The keto-enol tautomerism of β-keto esters, such as Diethyl 2-cyano-3-oxosuccinate, is a key characteristic that can be studied by NMR. In solution, this equilibrium is often heavily shifted towards the enol form, which can be observed through distinct signals in the NMR spectrum mdpi.comresearchgate.net. For example, the ¹H NMR spectrum of Diethyl 2-cyano-3-oxosuccinate in DMSO-d6 shows a characteristic signal for the enolic OH proton at approximately 14.65 ppm mdpi.com. Similarly, the ¹³C NMR spectrum would show signals corresponding to the enolic form mdpi.comresearchgate.net. By monitoring the changes in the chemical shifts and signal intensities over the course of a reaction, one can gain insights into the reaction kinetics and mechanism.

Table 2: Representative ¹³C NMR Chemical Shifts for the Enol Form of Diethyl 2-cyano-3-oxosuccinate in DMSO-d6

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃ | 13.7, 14.4 |

| CH₂ | 59.0, 60.6 |

| C-CN | 73.8 |

| C=C | 118.3 |

| C=O (ester) | 165.5, 168.8 |

| C-OH (enol) | 179.0 |

Source: Data derived from studies on Diethyl 2-cyano-3-oxosuccinate mdpi.com.

Vibrational and Electronic Spectroscopy for Reaction Pathway Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are particularly useful for studying the carbonyl groups in this compound. The IR spectrum of a related compound, Diethyl 2-cyano-3-oxosuccinate, shows strong C=O absorption bands at 1742, 1667, and 1610 cm⁻¹ mdpi.comresearchgate.net. These different carbonyl stretching frequencies can be attributed to the different chemical environments of the ester and ketone/enol carbonyl groups.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For β-keto esters, the enol form typically exhibits a strong UV absorption due to the conjugated π system. For example, the UV spectrum of Diethyl 2-cyano-3-oxosuccinate shows an absorption maximum at 282 nm, which is characteristic of the enol tautomer mdpi.comresearchgate.net. Monitoring changes in the UV-Vis spectrum can provide insights into the changes in conjugation and electronic structure during a reaction.

Table 3: Key IR Absorption Bands for Diethyl 2-cyano-3-oxosuccinate

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N | 2227 |

| C=O (ester) | 1742 |

| C=O (keto/enol) | 1667, 1610 |

| O-H (enol) | 2500–3300 (broad) |

Source: Data from spectroscopic characterization of Diethyl 2-cyano-3-oxosuccinate mdpi.comresearchgate.net.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While many simple 2-oxosuccinates are liquids at room temperature, making single-crystal X-ray diffraction challenging, solid derivatives can be analyzed mdpi.com.

The crystal structure of Diethyl 2-cyano-3-oxosuccinate has been determined, revealing that in the solid state, the molecule exists exclusively in the enol form mdpi.comresearchgate.net. The molecules pack as hydrogen-bonded dimers, which then stack in layers mdpi.comresearchgate.net. This detailed structural information is invaluable for understanding intermolecular interactions and the influence of crystal packing on the properties of the compound. Should this compound or a suitable derivative be crystallized, X-ray diffraction would provide precise bond lengths, bond angles, and conformational details.

Table 4: Illustrative Crystallographic Data for Diethyl 2-cyano-3-oxosuccinate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 28.234(2) Å, b = 4.4391(6) Å, c = 21.474(2) Å, β = 128.435(7)° |

| Volume | 2108.2(4) ų |

| Z | 8 |

Source: Crystallographic data for Diethyl 2-cyano-3-oxosuccinate mdpi.com.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for identifying transient species and reaction intermediates in organic synthesis. In the context of the synthesis of this compound, likely through a Claisen condensation or a related ester condensation reaction, MS could be employed to detect and structurally elucidate key intermediates. The synthesis would likely involve the base-mediated condensation of diethyl succinate and an ethylating agent, or a similar pathway.

High-resolution mass spectrometry (HRMS) would be particularly valuable for determining the elemental composition of proposed intermediates. acs.org Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would allow for the gentle ionization of reaction aliquots, preserving the structure of labile intermediates for detection. By monitoring the reaction mixture over time, the rise and fall of ion signals corresponding to starting materials, intermediates, and the final product can be tracked, providing kinetic insights into the reaction mechanism.

For instance, in the synthesis of related succinic acid derivatives, gas chromatography-mass spectrometry (GC-MS) has been used to identify various derivatized products and potential intermediates. researchgate.net In a hypothetical synthesis of this compound, key intermediates might include enolates or acylated species. The identification of these species by their specific mass-to-charge ratio (m/z) would provide direct evidence for the proposed reaction pathway.

Hypothetical Mass Spectrometry Data for Intermediates in the Synthesis of this compound

Below is an interactive table illustrating the kind of data that might be generated in a mass spectrometric analysis of the reaction mixture.

| Proposed Intermediate | Chemical Formula | Calculated m/z [M+H]⁺ | Observed m/z | Significance |

| Diethyl succinate enolate (sodium salt) | C₈H₁₃NaO₄ | 200.0684 | 200.0681 | Indicates the formation of the initial nucleophile. |

| Diethyl 2-ethylsuccinate | C₁₀H₁₈O₄ | 202.1205 | 202.1201 | A potential side-product or intermediate depending on the synthetic route. |

| Acylated intermediate | C₁₂H₂₀O₅ | 244.1311 | 244.1308 | Represents the key carbon-carbon bond-forming step. |

| This compound | C₁₀H₁₆O₅ | 216.0998 | 216.0995 | The final product of the reaction. |

Note: The data in this table is hypothetical and serves to illustrate the application of mass spectrometry. The exact intermediates and their observed masses would depend on the specific reaction conditions and the ionization method used.

Thermal Analysis Techniques in Synthesis Optimization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for optimizing the safety and efficiency of chemical syntheses. These methods provide valuable information about the thermal properties of reactants, products, and reaction mixtures, including melting points, decomposition temperatures, and reaction enthalpies.

For the synthesis of a β-keto ester like this compound, DSC can be used to determine the heat of reaction, which is essential for safe scaling-up of the process. researchgate.net By running the reaction in a DSC instrument, a heat flow curve can be generated, showing exothermic or endothermic events as a function of temperature. This information helps in designing appropriate cooling or heating protocols for the reaction vessel to maintain a stable temperature and prevent runaway reactions. For example, the dissolution of a catalyst might be endothermic, while the main condensation reaction is highly exothermic. researchgate.net

TGA complements DSC by measuring changes in mass as a function of temperature. This is useful for determining the thermal stability of the starting materials, intermediates, and the final product. It can also indicate the presence of volatile byproducts or residual solvent. For instance, TGA can help in determining the optimal temperature for purification by distillation, ensuring that the desired product is not thermally degraded.

Illustrative Thermal Analysis Data for the Synthesis of this compound

The following interactive table presents hypothetical data that could be obtained from DSC and TGA to optimize the synthesis.

| Analysis | Parameter Measured | Hypothetical Value | Implication for Synthesis Optimization |

| DSC of Reaction Mixture | Onset of Exotherm | 85 °C | Indicates the temperature at which the reaction begins to accelerate, requiring careful temperature control. |

| DSC of Reaction Mixture | Heat of Reaction (ΔH) | -150 kJ/mol | Quantifies the exothermicity of the reaction, informing the required cooling capacity for the reactor. |

| TGA of this compound | Onset of Decomposition | 220 °C | Defines the upper temperature limit for handling and purification to avoid product degradation. |

| TGA of Crude Product | Mass Loss at 100-120 °C | 5% | Suggests the presence of residual solvent (e.g., ethanol), indicating the need for more efficient drying or purification. |

Note: This data is illustrative and would need to be determined experimentally for the specific synthesis of this compound.

By combining the insights from both mass spectrometry and thermal analysis, a comprehensive understanding of the reaction mechanism and thermal behavior can be achieved, leading to a safer, more efficient, and higher-yielding synthesis of this compound.

Future Directions and Emerging Research Avenues for Diethyl 2 Ethyl 3 Oxosuccinate

Development of Novel Catalytic Systems for Diethyl 2-ethyl-3-oxosuccinate Transformations

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, and this compound presents a valuable substrate for such advancements. The β-keto ester motif is a well-established reactive handle for a multitude of transformations. acs.orgresearchgate.net Future research is anticipated to focus on several key areas:

Enantioselective Organocatalysis: The demand for chiral molecules in the pharmaceutical and agrochemical industries is a major driver for the development of asymmetric catalysis. Organocatalysis has emerged as a powerful tool for the stereoselective construction of complex molecules. acs.orgresearchgate.net For this compound, this translates to the potential for creating chiral centers with high enantiomeric excess through reactions such as asymmetric alkylations, Michael additions, and aldol (B89426) reactions. The development of novel chiral amines, phosphines, and other organocatalysts will be crucial in achieving high selectivity and yields for these transformations.